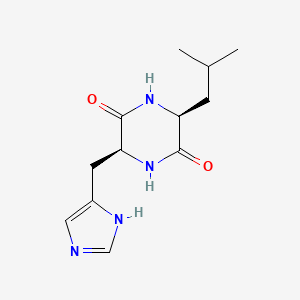

Cyclo(histidyl-leucyl)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclo(histidyl-leucyl), also known as Cyclo(histidyl-leucyl), is a useful research compound. Its molecular formula is C12H18N4O2 and its molecular weight is 250.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cyclo(histidyl-leucyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(histidyl-leucyl) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Properties

Cyclo(histidyl-leucyl) exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics. Recent studies have shown that cyclic dipeptides (CDPs), including cyclo(histidyl-leucyl), can inhibit the growth of multidrug-resistant bacteria and viruses. For instance, research on cis-cyclo(L-Leu-L-Pro) demonstrated efficacy against the influenza A virus (H3N2) and multidrug-resistant bacteria, showcasing the potential of CDPs in combating infections .

Case Study: High-Throughput Solid-Phase Extraction

A study utilized high-throughput solid-phase extraction to isolate antimicrobial CDPs from Lactobacillus plantarum. The findings revealed that these extracts possess potent antibacterial properties, suggesting that cyclo(histidyl-leucyl) could be part of a broader strategy to develop natural antimicrobial agents .

Cancer Research

Cyclic dipeptides have been implicated in cancer research due to their ability to affect cellular processes. Cyclo(histidyl-leucyl) may influence cancer cell viability and proliferation through mechanisms involving oxidative stress modulation. For example, studies on related cyclic peptides have shown their capacity to scavenge reactive oxygen species (ROS), which are often elevated in cancer cells .

Case Study: Cytoprotective Effects

In a study examining the protective effects of cyclic peptides on normal breast epithelial cells, it was found that certain cyclic dipeptides significantly reduced oxidative stress-induced damage. This suggests that cyclo(histidyl-leucyl) could be explored for its protective roles in cancer therapy, potentially mitigating side effects associated with conventional treatments .

Metabolic Health

Cyclo(histidyl-leucyl) may also play a role in metabolic health regulation. Research indicates that dietary histidine can influence metabolic pathways, promoting leanness and improving glycemic control. Given that cyclo(histidyl-leucyl) contains histidine, it could be beneficial in managing conditions like obesity and diabetes .

Case Study: Dietary Interventions

A randomized clinical study highlighted the effects of histidine-rich diets on metabolic health, suggesting that incorporating cyclic dipeptides into dietary regimens could enhance metabolic outcomes .

Cosmetic Applications

The cosmetic industry is increasingly interested in the use of cyclic dipeptides for their skin benefits. Cyclo(histidyl-leucyl) may serve as an active ingredient in formulations aimed at improving skin hydration and elasticity due to its biocompatibility and potential anti-inflammatory properties.

Case Study: Formulation Development

Research into cosmetic formulations has demonstrated the effectiveness of cyclic peptides as moisturizing agents. Their ability to enhance skin barrier function makes them suitable candidates for anti-aging products and treatments for skin conditions .

Propriétés

Numéro CAS |

55253-69-5 |

|---|---|

Formule moléculaire |

C12H18N4O2 |

Poids moléculaire |

250.3 g/mol |

Nom IUPAC |

(3S,6S)-3-(1H-imidazol-5-ylmethyl)-6-(2-methylpropyl)piperazine-2,5-dione |

InChI |

InChI=1S/C12H18N4O2/c1-7(2)3-9-11(17)16-10(12(18)15-9)4-8-5-13-6-14-8/h5-7,9-10H,3-4H2,1-2H3,(H,13,14)(H,15,18)(H,16,17)/t9-,10-/m0/s1 |

Clé InChI |

QYFSHTYKVAOVJM-UWVGGRQHSA-N |

SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN=CN2 |

SMILES isomérique |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CN=CN2 |

SMILES canonique |

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN=CN2 |

Key on ui other cas no. |

55253-69-5 |

Synonymes |

cyclo(His-Leu) cyclo(histidyl-leucyl) cyclo(L-His-L-Leu) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.